N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O4S and its molecular weight is 463.98. The purity is usually 95%.
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Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and empirical research findings.
Structural Characteristics
The compound features a thiazole ring , a morpholino group , and a benzamide moiety , which contribute to its unique pharmacological profile. The thiazole and morpholino groups are known for enhancing solubility and bioavailability, while the benzamide structure is often associated with various biological activities.
Structural Feature | Description |
---|---|
Thiazole Ring | Contributes to electronic properties and potential interactions with biological targets. |
Morpholino Group | Enhances solubility and bioavailability. |
Benzamide Moiety | Known for diverse biological activities, including anti-inflammatory and anticancer effects. |
The specific mechanisms of action for this compound remain largely unexplored. However, compounds with similar structural features have shown the ability to interact with various biomolecules, such as proteins and nucleic acids. The presence of the thiazole group suggests potential interactions with DNA or RNA, which may lead to antitumor effects.
Biological Activity
Research indicates that compounds containing thiazole and morpholino groups exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against lung cancer cell lines (e.g., A549) with IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays .
- Antimicrobial Properties : Compounds within this class have also been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, benzothiazole derivatives have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The benzamide scaffold is associated with anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Study 1: Antitumor Activity
A study investigated the effects of thiazole derivatives on human lung cancer cells (A549). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity:
- Cell Line Tested : A549
- IC50 Values : Ranged from 2.12 μM to 6.75 μM across different assay formats.
This suggests that further optimization could enhance its efficacy as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, several thiazole-containing compounds were tested for antimicrobial activity using broth microdilution methods:
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-27-17-8-9-18(28-2)20-19(17)23-22(30-20)25(11-10-24-12-14-29-15-13-24)21(26)16-6-4-3-5-7-16;/h3-9H,10-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZBWFLAUCRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.